3-[(Pyridin-4-yl)amino]propanoic acid, also known as 3-amino-3-(pyridin-4-yl)propanoic acid, is an organic compound characterized by the presence of a pyridine ring and an amino acid structure. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various chemical methods, often involving the reaction of pyridine derivatives with amino acids or related compounds. It has been referenced in several scientific articles and patents, highlighting its significance in research and development.
3-[(Pyridin-4-yl)amino]propanoic acid is classified as an amino acid derivative, specifically a β-amino acid due to the positioning of the amino group relative to the carboxylic acid group. Its structural formula can be represented as C₈H₉N₃O₂.
The synthesis of 3-[(Pyridin-4-yl)amino]propanoic acid can be achieved through several methods:
For instance, a synthesis route might include:
The molecular structure of 3-[(Pyridin-4-yl)amino]propanoic acid features:
Key structural data includes:
3-[(Pyridin-4-yl)amino]propanoic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the pyridine ring, which can stabilize certain intermediates during chemical transformations.
The mechanism of action for 3-[(Pyridin-4-yl)amino]propanoic acid is not fully elucidated but may involve:
Research indicates that derivatives of this compound could exhibit neuroprotective effects or influence neurotransmitter systems, although specific mechanisms require further investigation.
3-[(Pyridin-4-yl)amino]propanoic acid typically exhibits:
Relevant chemical properties include:
3-[(Pyridin-4-yl)amino]propanoic acid has several applications in scientific research:
The systematic IUPAC name 3-[(pyridin-4-yl)amino]propanoic acid precisely defines its atomic connectivity: a propanoic acid chain linked via an amino bridge to the 4-position of the pyridine ring. This β-amino acid derivative belongs to the arylaminocarboxylic acid family, where the aryl group is specifically a heteroaromatic pyridin-4-yl system. Its molecular formula (C₈H₁₀N₂O₂) and molecular weight (166.18 g/mol) are consistent across its unprotonated form, while its hydrochloride salt (C₈H₁₁ClN₂O₂; MW 202.64 g/mol) is commonly employed for improved stability and solubility [1] [5].
Structural features include:
Table 1: Nomenclature and Structural Descriptors
Naming System | Identifier | Significance |
---|---|---|
IUPAC Name | 3-[(Pyridin-4-yl)amino]propanoic acid | Systematic chemical name |
CAS Registry | 11983472 (free acid); Various salt-specific entries (e.g., HCl form) | Unique substance identifiers |
SMILES | O=C(O)CCNC1=CC=NC=C1 | Line notation encoding molecular structure |
Chiral Variants | (R)- & (S)-3-Amino-3-(pyridin-4-yl)propanoic acid (CAS 678969-18-1; 444806-04-6) | Stereochemically defined derivatives [5] [10] |
The molecule exhibits planar conformation in crystalline states due to π-delocalization extending partially into the propanoic chain. This planarity enhances stacking interactions with aromatic residues in protein binding pockets. The pyridine nitrogen adopts a meta-substitution pattern relative to the amino linkage, creating an asymmetric electronic distribution that influences dipole moments and charge transfer properties [1] [2].
The strategic incorporation of pyridine-4-ylamino motifs into bioactive molecules evolved from early observations of pyridine's role in NAD⁺ coenzymes and vitamin B₆ chemistry. The specific fusion with β-amino acids gained prominence in the 2000s as researchers pursued novel thrombin inhibitors inspired by dabigatran's success, recognizing the scaffold's ability to simultaneously engage catalytic serine residues and hydrophobic subpockets [2]. Key innovations include:
Table 2: Evolution of Key Pharmacophore Features
Era | Design Strategy | Therapeutic Target | Structural Advancement |
---|---|---|---|
1990-2000 | Simple pyridylalkylamines | Nicotinic receptors | Basic side chain incorporation |
2000-2010 | Pyridylamino acids (achiral) | Serine proteases (thrombin) | Carboxylate for catalytic site anchoring |
2010-Present | Enantiopure β³-amino acid variants | Stereospecific enzyme pockets | Asymmetric synthesis routes [10] |
Modern synthetic approaches leverage reductive amination between pyridine-4-carbaldehydes and β-alanine derivatives, or alkylation strategies using 4-(chloromethyl)pyridine with N-protected β-amino acids. These methods achieve yields >75% with high purity, enabling large-scale production for drug discovery campaigns [3]. Computational analyses confirm the scaffold's optimal molecular electrostatic potential (MESP) distribution, with negative potential localized at carboxylate oxygens and pyridine nitrogen, while positive potential dominates the amino linker region—facilitating complementary interactions with biomolecular targets [2].
As a non-proteinogenic β-amino acid, 3-[(pyridin-4-yl)amino]propanoic acid exhibits distinctive backbone flexibility and metabolic stability compared to α-amino acid analogs. The β-amino acid structure places the carboxylic acid group one methylene unit farther from the pyridine ring than in conventional pyridylalanines, conferring:
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3